(1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine
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Overview
Description
(1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine is a cyclopropylamine derivative known for its potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropane ring substituted with a 2,6-dichlorophenyl group and an amine group. Its unique structure makes it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the amine group. One common method involves the reaction of 2,6-dichlorobenzyl chloride with a cyclopropane derivative under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow chemistry and automated synthesis. The use of high-throughput screening and process optimization ensures the efficient production of this compound with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. As an LSD1 inhibitor, it binds to the active site of the enzyme, preventing the demethylation of histone proteins. This inhibition leads to changes in gene expression and can result in the suppression of tumor growth and proliferation . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in scientific research.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine: Known for its LSD1 inhibitory activity.
(1R,2S)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine: Similar structure but with different substitution pattern on the phenyl ring.
(1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine: Fluorine substitution instead of chlorine, affecting its reactivity and biological activity.
Uniqueness
This compound stands out due to its specific inhibition of LSD1, making it a valuable compound in epigenetic research and potential therapeutic applications. Its dichlorophenyl substitution provides unique electronic and steric properties that enhance its binding affinity and selectivity for the target enzyme .
Biological Activity
(1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine is a cyclopropane derivative notable for its biological activity, particularly as an inhibitor of lysine-specific demethylase 1 (LSD1). This compound's unique structure and stereochemistry allow it to interact with various biological targets, making it a significant subject of interest in medicinal chemistry.
- Molecular Formula : C_{11}H_{12}Cl_2N
- Molecular Weight : 229.13 g/mol
- Structure : The compound features a cyclopropane ring bonded to a dichlorophenyl group, which enhances its electronic properties and influences its reactivity with biological targets.
The primary mechanism of action for this compound is its role as an LSD1 inhibitor. By binding to the active site of LSD1, it prevents the demethylation of histone proteins, leading to altered gene expression. This mechanism is particularly relevant in cancer research, where epigenetic modulation can significantly influence tumor growth and proliferation.
Binding Affinity
Studies have shown that this compound binds selectively to LSD1, with its binding affinity influenced by the electronic properties derived from the dichlorophenyl substitution. This selectivity makes it a valuable candidate for therapeutic applications targeting epigenetic regulation.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity | Description |
---|---|
LSD1 Inhibition | Prevents demethylation of histones, impacting gene expression and cancer growth. |
Potential Anticancer Agent | Modulates epigenetic factors involved in tumor proliferation. |
Enzyme Interaction | May interact with other biological macromolecules due to structural properties. |
Case Studies and Research Findings
Several studies have investigated the biological activity and therapeutic potential of this compound:
- Cancer Research : A study highlighted the compound's effectiveness in inhibiting LSD1 in various cancer cell lines. The inhibition resulted in reduced cell proliferation and increased apoptosis in malignant cells .
- Mechanistic Studies : Research indicated that the compound's binding to LSD1 alters the enzyme's conformation, leading to decreased activity and subsequent changes in histone methylation patterns.
- Comparative Analysis : Comparative studies with similar compounds demonstrated that this compound exhibited superior selectivity and affinity for LSD1 compared to other cyclopropylamines .
Properties
Molecular Formula |
C9H9Cl2N |
---|---|
Molecular Weight |
202.08 g/mol |
IUPAC Name |
(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9Cl2N/c10-6-2-1-3-7(11)9(6)5-4-8(5)12/h1-3,5,8H,4,12H2/t5-,8-/m1/s1 |
InChI Key |
GKAONAKCDWIZHS-SVGQVSJJSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1C(C1N)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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